2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-16-6-3-4-9-22(16)29-23(32)15-34-27-21-14-19-8-5-7-17(2)24(19)33-26(21)30-25(31-27)18-10-12-20(28)13-11-18/h3-13H,14-15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZPWASSKZPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4C)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives, which this compound is a part of, have been known to inhibitdihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA and RNA.
Mode of Action
The compound binds to DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition disrupts the synthesis of RNA and DNA, leading to cell death.
Biochemical Pathways
The compound’s action on DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a coenzyme required for the synthesis of pyrimidine and purine. This disruption halts the synthesis of RNA and DNA, leading to cell death.
Pharmacokinetics
A compound with a similar structure demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo.
Result of Action
The inhibition of DHFR leads to a reduction in the synthesis of RNA and DNA. This disruption in nucleotide synthesis results in the death of the cells. In the context of cancer cells, this leads to a halt in tumor growth.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, including antimicrobial and anticancer properties. This article aims to summarize the biological activity of this compound, supported by relevant studies and data tables.
- Molecular Formula: C27H22ClN3O2S
- Molecular Weight: 488 g/mol
- CAS Number: 902621-26-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chromeno[2,3-d]pyrimidine core is known for its ability to inhibit various enzymes and receptors, potentially modulating key biochemical pathways involved in disease processes. The presence of the sulfanyl and acetamide groups may enhance binding affinity and selectivity, which is crucial for therapeutic efficacy.
Antimicrobial Activity
Research indicates that derivatives of chromeno[2,3-d]pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies on similar compounds have shown effective inhibition against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
A study demonstrated that a related chromeno-pyrimidine compound significantly inhibited cell proliferation and migration in vitro on cancer cell lines, suggesting potential anticancer applications .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. For example:
- A study evaluating the cytotoxic effects of similar compounds reported significant inhibition of tumor cell lines, highlighting the potential for further development as anticancer agents .
- The mechanism involves induction of apoptosis in cancer cells, mediated through the activation of specific signaling pathways.
Study 1: Synthesis and Evaluation
In a study focused on synthesizing chromene-based compounds, researchers evaluated their biological activity against cancer cells. The results indicated that compounds with a similar structure to this compound demonstrated promising anticancer effects .
Study 2: Antimicrobial Screening
Another significant study screened various derivatives for antimicrobial activity. The results showed that certain modifications to the chromeno-pyrimidine structure could enhance antibacterial efficacy against resistant strains .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are differentiated by substituents on the chromeno-pyrimidine core, the sulfanyl-linked acetamide group, and the aryl rings. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The target compound and its close analog (CAS: 866864-77-9) share identical molecular weights (488.0 g/mol) and XLogP3 values (6.8), indicating similar lipophilicity despite differing aryl substituents (4-chlorophenyl vs. 4-methylphenyl). This suggests that halogenation (Cl) and methylation (CH₃) at the para position of the phenyl ring have comparable effects on hydrophobicity . In contrast, simpler analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide exhibit lower molecular weights (309.8 g/mol) and increased hydrogen-bonding capacity (3 donors, 5 acceptors), likely enhancing aqueous solubility .
Impact of Aryl Substitution: The 2-methylphenyl group on the acetamide nitrogen in the target compound may sterically hinder interactions with biological targets compared to the 2-chlorophenyl group in CAS: 866864-77-7. Chlorine’s electron-withdrawing nature could enhance binding affinity in certain enzyme pockets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide, and how can purity be validated?
- Methodology : Utilize multi-step organic synthesis involving nucleophilic substitution (e.g., sulfanyl group introduction via thiol-acetamide coupling) and cyclization reactions. Microwave-assisted synthesis (e.g., 110–120°C under inert atmosphere) can improve yield and reduce reaction time . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. How should researchers approach structural characterization of this compound?
- Methodology : Combine X-ray crystallography (for definitive 3D conformation analysis, as demonstrated for structurally related N-(4-chlorophenyl) derivatives ) with spectroscopic techniques:
- NMR : Assign protons using - and -NMR in DMSO-d or CDCl, focusing on aromatic protons (δ 6.8–8.2 ppm) and methyl/methylene groups (δ 2.1–3.5 ppm).
- FT-IR : Confirm sulfanyl (C–S stretch at ~680 cm) and amide (N–H bend at ~1550 cm) functionalities .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize antimicrobial testing (e.g., MIC assays against S. aureus and E. coli), cytotoxicity (MTT assay on cancer cell lines like HeLa or MCF-7), and anti-inflammatory activity (COX-2 inhibition ELISA). Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in sulfanyl-acetamide coupling?
- Methodology : Screen catalysts (e.g., Pd(dba)/Xantphos for Suzuki coupling) and solvents (DMF vs. acetonitrile) under microwave irradiation. Adjust stoichiometry (1.2–1.5 eq. of thiol reagent) and monitor reaction progress via TLC. For persistent issues, employ computational modeling (DFT) to predict reactive intermediates and transition states .
Q. How should contradictory data between crystallographic and computational structural models be resolved?
- Methodology : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (using Gaussian 09 at B3LYP/6-31G** level). Discrepancies in sulfanyl group orientation may arise from crystal packing forces. Validate with solid-state NMR or temperature-dependent XRD to assess dynamic effects .
Q. What experimental designs are recommended for studying environmental fate and degradation pathways?
- Methodology : Adapt protocols from long-term ecotoxicology projects (e.g., Project INCHEMBIOL ):
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS.
- Biotic degradation : Use soil microcosms with HPLC-MS/MS to track metabolite formation (e.g., chlorophenyl derivatives) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology : Synthesize analogs with variations in:
- Sulfanyl group : Replace with sulfoxide/sulfone moieties.
- Chromeno-pyrimidine core : Introduce electron-withdrawing groups (e.g., nitro at C-9).
Test analogs in parallel biological assays and correlate substituent effects with activity using multivariate regression analysis .
Q. What protocols ensure reliable ecotoxicological risk assessment?
- Methodology : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna 48-hour LC) and bioaccumulation (log P determination via shake-flask method). For chronic effects, use zebrafish embryo models (FET test) to evaluate developmental toxicity at 0.1–10 µM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
